1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one
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Overview
Description
1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with a suitable aldehyde or ketone under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with similar reactivity.
2-Methyl-3,4-dihydro-2H-pyran: Another pyran derivative with a methyl group at a different position.
6-Methoxy-3,4-dihydro-2H-pyran: A methoxy-substituted pyran with different electronic properties.
Uniqueness
1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyran derivatives may not be suitable.
Properties
CAS No. |
649570-52-5 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-8(2)10(11)9-6-4-5-7-12-9/h3,6H,4-5,7H2,1-2H3 |
InChI Key |
OGMYCWZEBQQBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)C1=CCCCO1 |
Origin of Product |
United States |
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